molecular formula C13H18O B8531200 2,2,4,4-Tetramethylchroman

2,2,4,4-Tetramethylchroman

Cat. No. B8531200
M. Wt: 190.28 g/mol
InChI Key: NHDVFXNUAUYRHR-UHFFFAOYSA-N
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Patent
US05248777

Procedure details

A Mixture of 2.98 g (14.3 mmol) of 2-(1,1,3-trimethyl-3-hydroxybutyl) phenol (Compound 83) and 40 ml of 20% aqueous H2SO4 was heated at reflux, under nitrogen, for 4 h. The mixture was stirred at room temperature for a further 72 h and then diluted with 50 ml of water. The mixture was extracted with 3×20 ml of hexanes. The organic extracts were then combined and washed successively with water and saturated NaCl solution and then dried (MgSO4). The solvent was then removed in vacuo to give the title compound as a colorless oil. PMR (CDCl3): δ 1.36 (6H, s), 1.37 (6H, s), 1.83 (2H, s), 6.71 (1H, dd, J~8.2 Hz, 1.5 Hz) 6.92 (1H, td, J~8.2 Hz, 1.5 Hz), 7.09 (1H, td, J~8.2 Hz, 1.5 Hz), 7.29 (1H, dd, J~8.2 Hz, 1.5 Hz).
Name
2-(1,1,3-trimethyl-3-hydroxybutyl) phenol
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Compound 83
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])([CH3:8])[CH2:3][C:4]([CH3:7])(O)[CH3:5].OS(O)(=O)=O>O>[CH3:7][C:4]1([CH3:5])[CH2:3][C:2]([CH3:1])([CH3:8])[C:9]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:15]1

Inputs

Step One
Name
2-(1,1,3-trimethyl-3-hydroxybutyl) phenol
Quantity
2.98 g
Type
reactant
Smiles
CC(CC(C)(O)C)(C)C1=C(C=CC=C1)O
Name
Compound 83
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)(O)C)(C)C1=C(C=CC=C1)O
Name
Quantity
40 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for a further 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, under nitrogen, for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×20 ml of hexanes
WASH
Type
WASH
Details
washed successively with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC1(OC2=CC=CC=C2C(C1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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